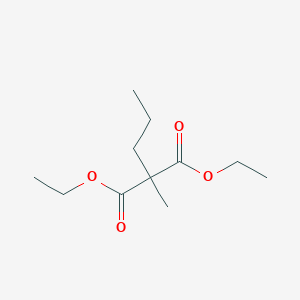

二乙基甲基丙基丙二酸酯

描述

Synthesis Analysis

Diethyl methylpropylmalonate and related compounds have been synthesized through various chemical processes, including the treatment of diethyl acetyliminomalonate with lithium acetylides to produce various diethyl α-alkynylmalonates, which have potential as cysteine proteinase inhibitors. These processes involve hydrolytic decarboxylation under mild basic conditions to afford oxazole derivatives or allenyl esters, showcasing the compound's versatility in synthesis pathways (Nagao et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds closely related to diethyl methylpropylmalonate, such as diethylbis(1-pyrazolyl)borato]methyl(1-phenylpropyne)-platinum(II), has been determined through X-ray diffraction studies, revealing intricate details about their crystallographic configuration (Davies & Payne, 1975). Such studies are crucial for understanding the geometric arrangement of atoms within these compounds and their electronic structure.

Chemical Reactions and Properties

Research on diethyl methylpropylmalonate and similar compounds has explored their chemical reactions, such as cyclopolymerization to produce polyenes with exclusive structures (Anders et al., 2003). These reactions are fundamental for developing new materials with unique properties.

Physical Properties Analysis

The physical properties of diethyl methylpropylmalonate derivatives, such as their crystallization behavior and density, have been characterized in studies focusing on related compounds. The findings from these studies help in understanding the physical behavior of these chemicals under different conditions, which is essential for their practical application in various fields.

Chemical Properties Analysis

The chemical properties of diethyl methylpropylmalonate, including its reactivity and stability, are central to its applications in synthesis and material science. Investigations into the substituent effects of sodium diethyl alkylmalonates have provided insight into the conformational dynamics and reactivity patterns of these compounds, offering a deeper understanding of their chemical behavior (Kiyooka, Kodani, & Suzuki, 1980).

科学研究应用

半胱氨酸蛋白酶抑制剂: 二乙基-炔基丙二酸酯 (DAM) 可以生成共轭的艾伦基酯,它们可以通过迈克尔型反应转化为恶唑衍生物或艾伦基酯。这些具有作为半胱氨酸蛋白酶抑制剂的潜力(Nagao 等人,1996)。

除草剂增效剂: 当用低剂量的氟乐灵-甲酯处理时,甲芬吡-二乙基的罐混剂可以有效降低对非多年生百喜草的植物毒性和不利影响(Dias 等人,2021)。

腐蚀抑制: 二乙基(苯基氨基)甲基膦酸酯衍生物显示出对碳钢的有希望的腐蚀抑制性能,特别是在某些介质中有效(Moumeni 等人,2020)。

肽合成: 环戊基甲醚已被用于在固相肽合成中用作危险的二乙基和叔丁基甲醚的替代品,以沉淀肽,同时保持产品质量和安全性(Al Musaimi 等人,2018)。

绿色溶剂: 月桂酸甲酯是一种可再生的、无毒的二氯甲烷替代品,用于烯烃复分解反应,为无溶剂反应提供了更绿色的替代方案,并减少了溶剂浪费(Kniese & Meier, 2010)。

分子动力学: [PF6][P(1,2,2,4)] 等的研究表明与实验结果有很好的一致性,并预测了在一定温度范围内向半塑性、全塑性和熔化温度的转变(Carignano, 2013)。

安全和危害

Diethyl methylpropylmalonate is classified as a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling the substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

作用机制

Target of Action

Similar compounds such as diethylpropion and DEET are known to interact with neurons and neurotransmitters.

Mode of Action

It’s worth noting that similar compounds like diethylpropion are known to stimulate neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine . High levels of these catecholamines tend to suppress hunger signals and appetite .

Biochemical Pathways

Related compounds such as phthalates are known to undergo biodegradation via various microbial pathways . For instance, phthalates are hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .

Pharmacokinetics

Similar compounds like deet have been studied for their pharmacokinetic properties . For instance, DEET has been found to be rapidly and extensively absorbed through the skin, contributing to its short duration of insect repellent action .

Result of Action

It is used as a reagent in the preparation of anaerobic alkane biodegradation compounds .

Action Environment

For instance, the efficacy of DEET as an insect repellent can be influenced by factors such as temperature, humidity, and the presence of other volatile substances .

属性

IUPAC Name |

diethyl 2-methyl-2-propylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHLCPJSRSNVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204486 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl methylpropylmalonate | |

CAS RN |

55898-43-6 | |

| Record name | Diethyl methylpropylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55898-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl methylpropylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

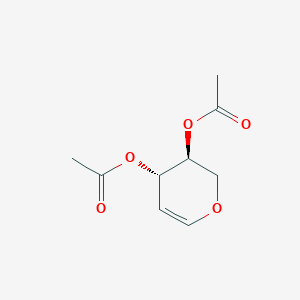

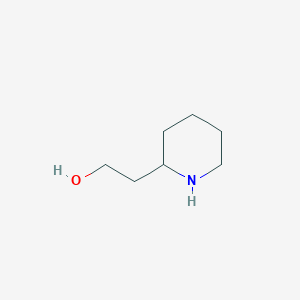

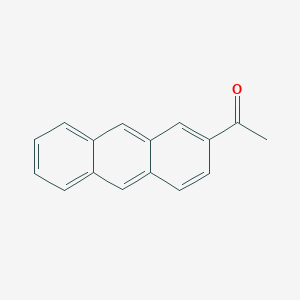

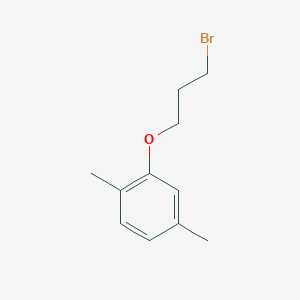

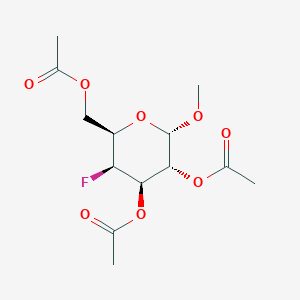

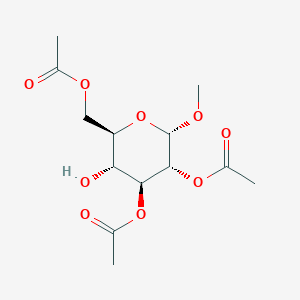

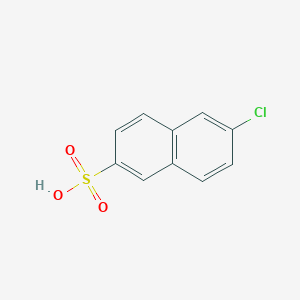

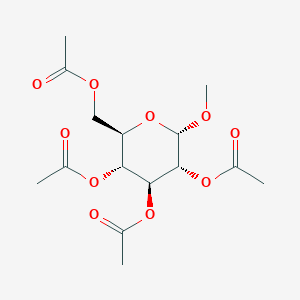

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。